molecular formula C9H2F10S B14051538 1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene

Katalognummer: B14051538
Molekulargewicht: 332.16 g/mol
InChI-Schlüssel: XHBFEKIMKBEYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S. This compound is characterized by the presence of multiple trifluoromethyl groups and a fluorine atom attached to a benzene ring, making it highly fluorinated and chemically unique.

Vorbereitungsmethoden

One common method is the radical trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Industrial production methods may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and trifluoromethyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound can also participate in various chemical pathways, including radical and nucleophilic reactions .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(trifluoromethyl)-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H2F10S

Molekulargewicht

332.16 g/mol

IUPAC-Name

1-fluoro-3,4-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)5(8(14,15)16)6(4)20-9(17,18)19/h1-2H

InChI-Schlüssel

XHBFEKIMKBEYMQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)SC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.